molecular formula C28H22O6 B14734236 1,1'-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) CAS No. 10437-91-9

1,1'-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione)

Cat. No.: B14734236
CAS No.: 10437-91-9
M. Wt: 454.5 g/mol
InChI Key: NVISZNPRCZVECN-UHFFFAOYSA-N
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Description

1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) is a complex organic compound with the molecular formula C28H22O6 It is characterized by its unique structure, which includes a benzene ring connected to two 5-phenylpentane-1,3,5-trione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) typically involves the reaction of benzene derivatives with phenylpentane trione precursors. One common method involves the use of phenylhydrazine hydrochloride and benzaldehyde derivatives under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The benzene ring and trione groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl-4,4’-diylbis(3-aryl-5-phenylpentane-1,3,5-trione): Similar structure but with biphenyl groups.

    1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-dione): Differing in the oxidation state of the trione groups.

Uniqueness

1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) is unique due to its specific structural arrangement and reactivity

Properties

CAS No.

10437-91-9

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

1-[4-(3,5-dioxo-5-phenylpentanoyl)phenyl]-5-phenylpentane-1,3,5-trione

InChI

InChI=1S/C28H22O6/c29-23(15-25(31)19-7-3-1-4-8-19)17-27(33)21-11-13-22(14-12-21)28(34)18-24(30)16-26(32)20-9-5-2-6-10-20/h1-14H,15-18H2

InChI Key

NVISZNPRCZVECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)C(=O)CC(=O)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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